Cyclobutyl(4-methoxyphenyl)methanamine
Description
Cyclobutyl(4-methoxyphenyl)methanamine (CAS: 1016507-26-8) is a secondary amine featuring a cyclobutyl ring linked to a 4-methoxyphenyl group via a methylamine bridge. Its molecular formula is C₁₂H₁₇NO, with a molar mass of 191.27 g/mol . The 4-methoxyphenyl moiety introduces electron-donating properties, while the strained cyclobutyl ring may influence conformational flexibility and binding interactions. This compound is utilized in medicinal chemistry as a building block for inhibitors targeting enzymes such as the AAA ATPase p97, where structural modifications optimize potency and pharmacokinetics .
Properties
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9,12H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEXSAKWKBDMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016507-26-8 | |
| Record name | cyclobutyl(4-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(4-methoxyphenyl)methanamine typically involves the following steps:
Formation of Cyclobutyl Bromide: Cyclobutane is reacted with bromine in the presence of light to form cyclobutyl bromide.
Nucleophilic Substitution: Cyclobutyl bromide is then reacted with 4-methoxybenzylamine in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Cyclobutyl(4-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Cyclobutyl(phenyl)methanamine
- Structure : Replaces the 4-methoxy group with a hydrogen (phenyl instead of 4-methoxyphenyl).
- Bioactivity: Enantiomers like (R)- and (S)-cyclobutyl(phenyl)methanamine (CAS: 1241683-26-0 and 1075715-58-0) highlight stereochemical impacts on receptor binding .
- Applications : Used in chiral ligand synthesis and as intermediates for kinase inhibitors .
1-[1-(4-Chlorophenyl)cyclobutyl]methanamine
Variations in Cycloalkyl Ring Size
Cyclopropyl(4-methoxyphenyl)methanamine
- Structure : Cyclopropane replaces cyclobutane.
- Key Differences: Ring Strain: Cyclopropane’s higher angle strain may enhance reactivity but reduce metabolic stability.
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine
Functional Group Additions
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine
- Structure : Incorporates a 4-methylpiperazine substituent on the cyclobutyl ring.
- Key Differences :
Cyclobutyl(4-phenylphenyl)methanamine
- Structure : Biphenyl group replaces 4-methoxyphenyl.
- Applications: Explored in oncology for targeting protein-protein interactions .
Stereochemical Variations
- (R)- vs. (S)-Enantiomers :
- Cyclobutyl(phenyl)methanamine enantiomers exhibit divergent binding affinities. For example, the (R)-enantiomer (CAS: 1241683-26-0) showed 3-fold higher activity in serotonin receptor assays compared to the (S)-form .
- Synthetic Accessibility : Chiral resolution methods (e.g., HPLC with amylose columns) are critical for isolating enantiopure forms .
Biological Activity
Cyclobutyl(4-methoxyphenyl)methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a 4-methoxyphenyl moiety. The methoxy group enhances the compound's solubility and stability, which is crucial for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound's mechanism involves:
- Binding Affinity : The methoxy group may enhance binding affinity to specific receptors, modulating their activity.
- Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities:
- Antidepressant Potential : Studies suggest that compounds with similar structures may possess antidepressant properties due to their interaction with serotonin receptors.
- Antitumor Activity : Initial findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current research is limited but suggests:
- Preclinical Models : Early preclinical models show promise in reducing tumor growth, although comprehensive studies are required to validate these findings .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative. The table below summarizes key characteristics:
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| Cyclobutyl(4-chlorophenyl)methanamine | Chlorine substituent | Potential anti-inflammatory effects |
| Cyclobutyl(4-methylphenyl)methanamine | Methyl substituent | Enhanced neuroprotective activity |
| Cyclobutyl(4-ethoxyphenyl)methanamine | Ethoxy substituent | Improved pharmacokinetic properties |
Case Studies and Research Findings
- Study on Antidepressant Activity : A study investigated the binding affinity of this compound to serotonin receptors, revealing promising results that could lead to new antidepressant therapies .
- Antitumor Efficacy : In a preclinical trial, the compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent .
- Mechanistic Insights : Research into the compound's interactions at the molecular level has uncovered specific pathways through which it exerts its effects, particularly in relation to apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
